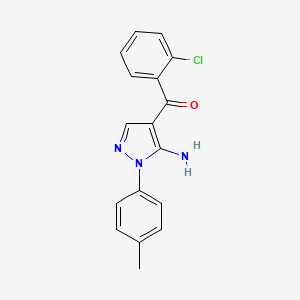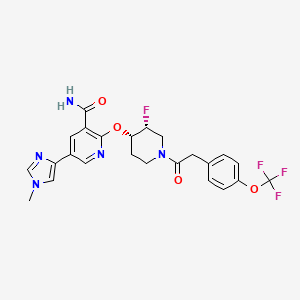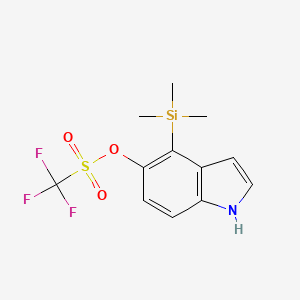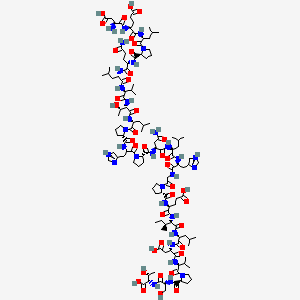![molecular formula C9H17NO2 B12047118 2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid](/img/structure/B12047118.png)
2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid is a deuterated analog of a cyclohexylacetic acid derivative. The presence of deuterium atoms in the compound enhances its stability and alters its pharmacokinetic properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid typically involves the deuteration of cyclohexylacetic acid derivatives. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and achieve high yields
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and tracer experiments.
Biology: Employed in metabolic studies to understand the effects of deuterium on biological systems.
Medicine: Investigated for its potential therapeutic effects due to altered pharmacokinetics and reduced metabolic degradation.
Industry: Utilized in the development of deuterated drugs and materials with enhanced stability.
Mécanisme D'action
The mechanism of action of 2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence hydrogen bonding, enzyme interactions, and metabolic pathways, leading to altered biological effects. The compound may act on neurotransmitter receptors, enzymes, or ion channels, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[1-(Aminomethyl)cyclohexyl]acetic acid: The non-deuterated analog of the compound.
Gabapentin: A related compound used as an anticonvulsant and for neuropathic pain.
Uniqueness
2-[1-(Aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid is unique due to the presence of deuterium atoms, which enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
181.30 g/mol |
Nom IUPAC |
2-[1-(aminomethyl)-2,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexyl]acetic acid |
InChI |
InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i1D2,2D2,3D2,4D2,5D2 |
Clé InChI |
UGJMXCAKCUNAIE-YXALHFAPSA-N |
SMILES isomérique |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(CC(=O)O)CN)([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1CCC(CC1)(CC(=O)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-nitrophenyl) 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate;hydrate](/img/structure/B12047041.png)

![1-amino-N-(4-bromophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12047054.png)
![2-amino-7-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12047058.png)
![3-hydroxy-N-(2-methoxybenzyl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047073.png)

![Ethyl 3-(4-chlorobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12047081.png)
![2-[(E)-but-1-enyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12047093.png)


![Ethyl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12047111.png)


